Avatrombopag is a small molecule thrombopoietin receptor agonist (TPO-RA) that stimulates the production of platelets. [, ] It is classified as a non-peptide, orally bioavailable TPO-RA. [] In scientific research, avatrombopag serves as a valuable tool for investigating platelet production pathways and addressing thrombocytopenia, a condition characterized by low platelet counts. [, ]
Avatrombopag is derived from the class of compounds known as thiazoles and thiophenes, which are characterized by their heterocyclic structures. The chemical structure incorporates multiple rings, including cyclohexane, piperazine, pyridine, and piperidine, along with thiophene and thiazole moieties. This complex arrangement contributes to its pharmacological properties.
The synthesis of avatrombopag involves several key steps, primarily focused on nucleophilic aromatic substitution reactions and amide bond formation. A typical synthetic route begins with the halogenation of 2-acetyl-4-chlorothiophene to produce a bromide intermediate. This is followed by a reaction with thiourea to form the thiazolamine structure, utilizing the Hantzsch thiazole synthesis method.
The process can be summarized as follows:
Avatrombopag has a complex molecular structure characterized by its multiple rings and functional groups. The molecular formula is CHClNOS, and it has a molecular weight of approximately 404.94 g/mol. The structural representation includes:
The presence of chlorine atoms in the structure plays a crucial role in its biological activity and selectivity.
The chemical reactions involved in synthesizing avatrombopag include:
These reactions are optimized to ensure high purity and yield while minimizing by-products during synthesis .
Avatrombopag functions as a thrombopoietin receptor agonist, mimicking the action of endogenous thrombopoietin. Upon binding to its receptor, it activates signaling pathways that promote megakaryocyte proliferation and differentiation, leading to increased platelet production in the bone marrow. This mechanism is particularly beneficial for patients suffering from thrombocytopenia due to chronic liver disease .
Avatrombopag's primary application is in treating thrombocytopenia associated with chronic liver disease. Its ability to stimulate platelet production makes it a valuable therapeutic agent in clinical settings where managing low platelet counts is critical. Ongoing research may explore additional applications in hematological disorders or other conditions characterized by impaired platelet production .
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3